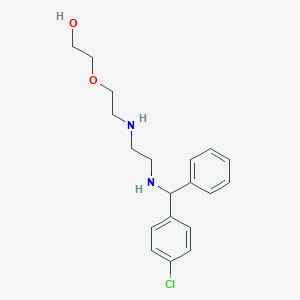

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol

説明

The compound 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol (CAS: 2518402-06-5) is a tertiary amine-containing ethanol derivative with a molecular formula of C₁₉H₂₅ClN₂O₂ and a molecular weight of 348.867 g/mol . Its structure consists of a central (4-chlorophenyl)(phenyl)methyl group linked to an ethylenediamine-ethoxyethanol chain. Key features include:

- A bis-aminoethyl-ethoxyethanol chain contributing to hydrogen bonding and solubility.

- A terminal ethanol group enhancing hydrophilicity.

It is characterized by >95% purity (HPLC) and stored at +4°C .

特性

分子式 |

C19H25ClN2O2 |

|---|---|

分子量 |

348.9 g/mol |

IUPAC名 |

2-[2-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethylamino]ethoxy]ethanol |

InChI |

InChI=1S/C19H25ClN2O2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-11-10-21-12-14-24-15-13-23/h1-9,19,21-23H,10-15H2 |

InChIキー |

JBKNZPSSNJPELX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCNCCOCCO |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

Stepwise Synthesis Details

Preparation of 2-[2-(2-aminoethoxy)ethoxy]ethanol Intermediate

A critical intermediate in the synthesis is 2-[2-(2-aminoethoxy)ethoxy]ethanol , which can be prepared via a three-step process:

| Step | Reaction Description | Reagents & Conditions | Outcome / Yield |

|---|---|---|---|

| S01 | Formation of triethylene glycol monobenzyl ether | Triethylene glycol + Benzyl bromide in alkaline solution (NaOH or KOH aqueous), dropwise addition, room temperature | Benzyl-protected triethylene glycol ether |

| S1 | Tosylation to form 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate | p-Toluenesulfonyl chloride, solvent (e.g., dichloromethane), base (e.g., triethylamine), 5-10°C | Tosylated intermediate |

| S2 | Azidation by nucleophilic substitution | Sodium azide in N,N-dimethylformamide (DMF), 40-60°C, 1-4 hours | 2-[2-(azidoethoxy)ethoxy]ethyl tosylate, yield ~87.1% |

| S3 | Catalytic hydrogenation reduction of azide to amine | Palladium on carbon catalyst, ethanol solvent, hydrogen gas, room temperature, 1-4 hours | 2-[2-(2-aminoethoxy)ethoxy]ethanol (target intermediate) |

This method is efficient, with high yield in the azidation step and clean reduction to the amino compound, which is crucial for subsequent coupling reactions.

Coupling with 4-Chlorophenyl(phenyl)methyl Amine

The key amine moiety, 4-chlorophenyl(phenyl)methyl amine , is introduced by nucleophilic substitution or cyclization reactions. The compound can be prepared or resolved into enantiomerically pure forms by known methods (e.g., chemical resolution with optically active acids).

The preparation of the target compound involves:

- Cyclization of an intermediate such as 2-[N,N-bis(2-chloroethyl)amino]ethoxy acetamide with (R)-4-chlorophenyl(phenyl)methyl amine in solvents like toluene or N,N-dimethylformamide at elevated temperatures (120-130°C).

- Hydrolysis (acidic or alkaline) of the resulting amide to yield the target acid or its salts.

- Salt formation (e.g., hydrochloride) by purging with acid gases in suitable solvents (ketones or alcohols).

Key reaction conditions and bases used include:

| Reaction Step | Base Type | Preferred Bases | Temperature Range |

|---|---|---|---|

| Acylation | Organic/Inorganic | Triethylamine, diisopropylethylamine, sodium carbonate | Ambient to 130°C |

| Cyclization | Organic/Inorganic | Triethylamine, sodium carbonate | 15°C to 145°C (preferably 120-130°C) |

| Hydrolysis | Acidic (preferred) | Aqueous HCl, HBr, or H2SO4 | -20°C to 130°C (preferably 80-85°C) |

The hydrolysis step liberates amino by-products (e.g., benzyl amine) which can be recovered and recycled to improve process efficiency.

Data Tables Summarizing Preparation Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| S01 | Benzylation of triethylene glycol | NaOH/KOH aqueous, benzyl bromide, RT | Not specified | Formation of monobenzyl ether |

| S1 | Tosylation | p-Toluenesulfonyl chloride, base, 5-10°C | Not specified | Tosylate intermediate |

| S2 | Azidation | Sodium azide, DMF, 40-60°C, 2 h | 87.1% | High purity, direct use in next step |

| S3 | Catalytic hydrogenation | Pd-C, ethanol, H2, RT, 1-4 h | Not specified | Clean reduction to amine |

| Coupling | Cyclization with amine | Toluene/DMF, 120-130°C | Not specified | Formation of piperazinyl intermediate |

| Hydrolysis | Acidic hydrolysis | Aqueous H2SO4/HCl, 80-85°C | Not specified | Target acid formation |

| Salt formation | Acid purging | Acetone/methanol solvent | Not specified | Hydrochloride salt preparation |

Research Outcomes and Notes

- The synthetic route is modular, allowing for enantiomeric purity control by using resolved amines.

- The use of tosylation and azidation steps enables efficient introduction of amino groups with minimal side reactions.

- Catalytic hydrogenation under mild conditions ensures selective reduction of azides without affecting other sensitive groups.

- The hydrolysis and salt formation steps are optimized for high purity and yield of the final product or its pharmaceutically acceptable salts.

- Recovery and recycling of by-products enhance the sustainability and cost-effectiveness of the process.

化学反応の分析

Types of Reactions

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

科学的研究の応用

Pharmacological Applications

Anticancer Activity : Preliminary studies indicate that compounds similar to 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol may exhibit anticancer properties. The presence of the chlorophenyl group can influence cell signaling pathways, potentially leading to apoptosis in cancer cells. Research into analogs has shown promise in inhibiting tumor growth in various cancer models.

Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, particularly through modulation of glutamate receptors. This interaction could provide neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

Synthesis Pathways : The synthesis of this compound involves several steps, including acylation reactions and the use of various solvents and bases. Understanding these pathways is crucial for optimizing production methods and improving yield and purity.

| Step | Description |

|---|---|

| 1 | Acylation of amine using chloroacetyl chloride |

| 2 | Reaction with ethylene glycol derivatives |

| 3 | Purification through crystallization or chromatography |

Potential Therapeutic Uses

Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial activity against various pathogens. This property could be explored further for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Research into its mechanism of action could reveal how it modulates inflammatory pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of chlorophenyl-containing compounds. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells in vitro, suggesting that similar structures might also be effective against other cancer types .

Case Study 2: Neuroprotection

Research conducted at a prominent neuroscience institute examined the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds could reduce cell death by modulating glutamate receptor activity, indicating potential applications in neurodegenerative disease therapies .

Case Study 3: Antimicrobial Activity

In a recent pharmacological study, researchers tested the antimicrobial efficacy of chlorophenyl derivatives against Staphylococcus aureus. The results demonstrated significant inhibitory effects, suggesting that further development could lead to new therapeutic agents for treating bacterial infections .

作用機序

The mechanism of action of 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol with structurally related ethanolamine derivatives:

Key Comparison Points:

Structural Complexity: The target compound and LM22B-10 share a chlorophenyl-phenylmethyl motif, but LM22B-10 has four ethanol groups, increasing its polarity and solubility.

Substituent Effects: Halogenation: The 2,6-dichlorophenyl group in Compound I increases steric hindrance and lipophilicity compared to the target’s monochloro substitution. Ether/Alkoxy Groups: The methoxyethyl group in reduces basicity relative to the target’s unsubstituted ethyl chain.

Biological Activity: Antimalarial derivatives demonstrate the importance of quinoline moieties for activity, absent in the target compound. Their aminoethoxyethoxyethyl chain may enhance membrane permeability. Hydroxyzine highlights how ethanolamine derivatives with piperazine and chlorophenyl groups can be optimized for CNS penetration.

Physicochemical Properties: Crystallinity: Compound I crystallizes in a monoclinic system (P21/c), while the target’s crystal data are unreported. Solubility: LM22B-10 and Hydroxyzine (as a salt) exhibit higher aqueous solubility than the neutral target compound.

Research Findings and Implications

- Synthetic Utility: The target’s bis-aminoethyl-ethoxyethanol chain is a common motif in drug delivery systems, enabling conjugation with bioactive molecules (e.g., antimalarial quinoline in ).

- Structure-Activity Relationships (SAR): Chlorine at the 4-position (target compound) balances lipophilicity and electronic effects, unlike 2,6-dichloro analogs , which may hinder receptor access. Terminal ethanol groups improve solubility but may reduce blood-brain barrier penetration compared to piperazine derivatives .

生物活性

2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol, also known by its CAS number 2518402-06-5, is a compound with significant biological activity, particularly in the pharmacological context. This compound is structurally related to Hydroxyzine, an antihistaminic and anxiolytic agent, and has been studied for its potential therapeutic applications.

- Molecular Formula : C19H25ClN2O2

- Molecular Weight : 348.867 g/mol

- Purity : >95% (HPLC)

The compound features a complex structure that includes a chlorophenyl group, which is often associated with various biological activities including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various receptors and pathways in the body:

- Histamine Receptor Antagonism : As an impurity of Hydroxyzine, this compound exhibits antagonistic activity at H1 receptors, which is crucial for its antihistaminic effects .

- Anticancer Activity : Preliminary studies suggest that compounds related to this structure may exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against prostate and colon cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may have neuroprotective properties, potentially ameliorating conditions associated with neurodegeneration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have evaluated the efficacy of compounds similar to this compound in clinical settings:

- Study on Hydroxyzine Derivatives :

- Cytotoxic Effects on Cancer Cells :

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

The synthesis can be optimized by:

- Stepwise Alkylation : Use a two-step alkylation process, as seen in analogous syntheses (e.g., reacting amines with bromoethanol in toluene under reflux with triethylamine as a base) .

- Purification : Employ column chromatography (C18 reverse-phase) or solvent recrystallization (e.g., acetic acid/ethyl acetate mixtures) to isolate high-purity products .

- Temperature Control : Maintain temperatures at 100°C during alkylation to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 3.4–4.0 ppm), and amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- HPLC : For purity assessment (>95%) using mobile phases like acetonitrile/water gradients .

Basic: What in vitro models are suitable for preliminary biological activity screening?

Answer:

- Anticancer Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects and IC₅₀ values .

- Enzyme Inhibition : Test inhibition of kinases or oxidoreductases (e.g., cytochrome P450) via fluorometric or colorimetric assays .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced: How can the compound’s amine and hydroxyl groups be selectively functionalized?

Answer:

- Acylation : React the amine with acyl chlorides (e.g., acetyl chloride) in dichloromethane with a base (e.g., pyridine) .

- Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) under controlled conditions .

- Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls before modifying amines .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Dose-Response Studies : Test a wide concentration range (nM to μM) to identify biphasic effects or off-target interactions .

- Structural Confirmation : Ensure compound integrity via LC-MS post-assay to rule out degradation artifacts .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) based on crystallographic data from similar ligands .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and topological polar surface area .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : Keep at –20°C under nitrogen to prevent oxidation of the amine and hydroxyl groups .

- Handling : Use gloveboxes for moisture-sensitive reactions and PPE (gloves, goggles) to avoid skin/eye contact .

- Stability Monitoring : Perform periodic HPLC checks to detect degradation products .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties?

Answer:

- Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethyl or methoxy groups to enhance solubility .

- Prodrug Strategies : Convert the hydroxyl to a phosphate ester for improved bioavailability .

- LogP Optimization : Use substituents to balance hydrophilicity (e.g., PEG chains) without compromising target affinity .

Basic: What solvents and reaction conditions are optimal for its recrystallization?

Answer:

- Solvent Pairs : Ethyl acetate/hexane (1:3) or methanol/water (gradient) for high-yield recrystallization .

- Temperature : Slow cooling from reflux to room temperature to form uniform crystals .

Advanced: How can in vivo toxicity be assessed in preclinical studies?

Answer:

- Rodent Models : Administer doses (10–100 mg/kg) via oral gavage or IV, monitoring liver/kidney function (ALT, BUN) over 28 days .

- Histopathology : Examine tissue sections (liver, spleen) for necrosis or inflammation .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites in plasma and urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。